molecular formula C10H10FN B132941 4-(2-Fluorophenyl)butanenitrile CAS No. 143654-61-9

4-(2-Fluorophenyl)butanenitrile

Cat. No. B132941
M. Wt: 163.19 g/mol
InChI Key: MAGRXGJXJWRBQO-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)butanenitrile is a chemical compound with the molecular formula C10H10FN . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-(2-Fluorophenyl)butanenitrile consists of 10 carbon atoms, 10 hydrogen atoms, and 1 nitrogen atom, along with a fluorine atom . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

The molecular weight of 4-(2-Fluorophenyl)butanenitrile is 163.19 g/mol . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Biosynthetic Pathways

Studies on biosynthetic pathways for the production of chemicals like 1,2,4-butanetriol highlight the potential of microbial engineering for synthesizing valuable compounds from renewable resources. These pathways demonstrate the feasibility of using genetically modified organisms to produce chemicals that can serve as precursors for energetic materials, pharmaceuticals, and polymers from glucose or xylose, suggesting a similar potential for the synthesis or modification of compounds like 4-(2-Fluorophenyl)butanenitrile for various applications (Li et al., 2014), (Yim et al., 2011).

Gas/Vapor Separation

Research on metal-organic frameworks (MOFs) with restricted window apertures for selective adsorption kinetics-based separation suggests applications in gas and vapor separations. Controlled access to contracted MOF pores offers insights into molecular sieving, which could be applicable in designing materials for separation processes, potentially including those involving fluorinated compounds like 4-(2-Fluorophenyl)butanenitrile (Xue et al., 2015).

Fluorescence Imaging

The development of biocompatible nanoparticles for fluorescence imaging, utilizing aggregation-induced emission characteristics, points to the use of fluorophores for in vitro and in vivo imaging applications. This suggests the possibility of derivatizing 4-(2-Fluorophenyl)butanenitrile to create novel fluorophores with unique optical properties for biomedical imaging (Qin et al., 2012).

Electronic Materials

Studies on electron acceptors for charge-transfer complexation indicate the use of fluorinated compounds in electronic materials, highlighting their potential in the development of semiconductors, solar cells, and other electronic devices. The tunability of electronic properties through structural modification of compounds like 4-(2-Fluorophenyl)butanenitrile could lead to new materials with enhanced performance (Perepichka et al., 2000).

Liquid Crystal Displays

The synthesis of fluorinated biphenyl liquid crystals with potential use in liquid crystal display mixtures underscores the importance of structural modifications to achieve desired optical and thermal properties. The presence of fluorophenyl groups in these compounds suggests that 4-(2-Fluorophenyl)butanenitrile could serve as a precursor or component in the synthesis of new liquid crystal materials with specific performance characteristics (Jiang et al., 2012).

properties

IUPAC Name

4-(2-fluorophenyl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGRXGJXJWRBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625688
Record name 4-(2-Fluorophenyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)butanenitrile

CAS RN

143654-61-9
Record name 4-(2-Fluorophenyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 9.89 gm of sodium cyanate in 35 ml of dimethylsulfoxide (hereinafter abbreviated as DMSO) was added dropwise a solution of 31.2 gm of the compound prepared in (4) above in 70 ml of DMSO. The mixture was stirred for 12 hours at room temperature. After the addition of 500 ml of water, the mixture was extracted twice with 200 ml of ether. The extract was washed with water and saturated brine in this order, and dried over anhydrous sodium sulfate. The solvent was evaporated to obtain 15.4 gm of the title compound.
Quantity
9.89 g
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
31.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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